N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
CAS No.:
Cat. No.: VC16270525
Molecular Formula: C17H12N4O3S3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide -](/images/structure/VC16270525.png)
Specification
Molecular Formula | C17H12N4O3S3 |
---|---|
Molecular Weight | 416.5 g/mol |
IUPAC Name | N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H12N4O3S3/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)26-17(25)21(16)20-27(23,24)11-6-2-1-3-7-11/h1-10,20,22H |
Standard InChI Key | BMLGGDJWXGXYRK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Introduction
Structural Composition and Molecular Features
Core Structural Components
The molecule’s architecture combines three distinct functional groups:
-
Benzimidazole moiety: A bicyclic aromatic system comprising fused benzene and imidazole rings. This unit is known for its hydrogen-bonding capacity and π-stacking interactions, which enhance binding affinity to biological targets.
-
Thiazolidinone scaffold: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 4-oxo-2-sulfanylidene substitution introduces electrophilic character, enabling covalent interactions with nucleophilic residues in enzymes .
-
Benzenesulfonamide group: A sulfonamide-linked benzene ring, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which contributes to solubility and target specificity.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂N₄O₃S₃ |
Molecular Weight | 416.5 g/mol |
IUPAC Name | N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzenesulfonamide |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Topological Polar Surface Area | 144 Ų |
Synthetic Pathways and Optimization
Condensation-Based Synthesis
The compound is synthesized via a multi-step protocol involving:
-
Formation of the thiazolidinone core: Reaction of 1H-benzimidazole-2-carbaldehyde with thiourea derivatives under acidic conditions to yield the 4-oxo-2-thioxo-thiazolidine intermediate.
-
Sulfonamide conjugation: Coupling the thiazolidinone intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
-
Purification: Flash chromatography (eluent: ethyl acetate/petroleum ether gradient) achieves >95% purity, as verified by HPLC.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The benzimidazole proton (C=N–CH) resonates at δ 7.68 ppm as a singlet, while aromatic protons from the benzene sulfonamide group appear as a multiplet at δ 7.24–7.60 ppm .
-
¹³C NMR: Key signals include:
Infrared (IR) Spectroscopy
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.68 (s, 1H) | Benzimidazole ═CH |
¹³C NMR | δ 187.1 ppm | Thiazolidinone C=O |
IR | 1750 cm⁻¹ | Carbonyl stretch |
Hypothesized Biological Activities and Mechanisms
Antitumor Activity Predictions
Computational studies on analogous compounds reveal:
-
HOMO-LUMO gaps: Lower ΔE values (e.g., −0.227 eV for methoxy derivatives) correlate with increased reactivity and antitumor potency .
-
Dipole moments: Higher dipole moments (>4.5 D) enhance solubility and membrane permeability .
Table 3: Computational Parameters for Analogous Derivatives
Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |
---|---|---|---|---|
Methoxy | −0.227 | −0.041 | 0.186 | 4.8 |
Dichloro | −0.241 | −0.035 | 0.206 | 5.2 |
Future Directions and Research Gaps
While preliminary data are promising, further studies are required to:
-
Validate target engagement: X-ray crystallography to confirm binding modes.
-
Optimize pharmacokinetics: Structure-activity relationship (SAR) studies modifying sulfonamide substituents.
-
Assess toxicity profiles: In vivo models to evaluate hepatic and renal safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume